Butyl 3-hydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWRKCOQQHAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886065 | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53605-94-0 | |
| Record name | Butyl 3-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53605-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053605940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Ester Derivatives in Advanced Organic Synthesis
Ester derivatives are a cornerstone of modern organic synthesis, valued for their versatility as synthetic precursors and their presence in a wide array of biologically and industrially significant molecules. mdpi.commedcraveonline.com They are fundamental building blocks in the creation of pharmaceuticals, agrochemicals, fine chemicals, and polymer materials. mdpi.com The synthesis of esters, typically through the esterification of a carboxylic acid with an alcohol, is a fundamental reaction in organic chemistry. medcraveonline.comorganic-chemistry.org Advanced synthetic methods continue to be developed, including various catalytic approaches (e.g., Lewis acid, transition metal, photo-, and electro-catalysis) to improve efficiency and selectivity. mdpi.com The manipulation of ester functional groups is a key strategy in the construction of complex molecular architectures, such as those found in natural products like the Prelog-Djerassi lactone and Baccatin III, a precursor to Taxol. iranchembook.ir
The reactivity of esters allows for their conversion into a variety of other functional groups, making them crucial intermediates in multi-step syntheses. iranchembook.ir Their applications extend to materials science, where they are integral to the development of biodegradable materials, and to medicinal chemistry, where their diverse bioactivities are increasingly exploited. mdpi.comontosight.ai
Significance of Hydroxybutanoates in Chemical and Biochemical Sciences
Hydroxybutanoates, which are esters of 3-hydroxybutanoic acid, hold considerable importance in both chemical and biochemical fields. In biochemistry, 3-hydroxybutanoate (also known as beta-hydroxybutyrate or βHB) is a ketone body that serves as a vital alternative energy source for tissues like the brain, heart, and skeletal muscle, particularly during periods of low glucose availability such as fasting or a ketogenic diet. ontosight.aitandfonline.comnih.gov This metabolic role has spurred research into the therapeutic potential of hydroxybutanoate derivatives for conditions related to impaired brain energy metabolism, such as Alzheimer's disease, and for managing metabolic disorders. ontosight.ai
From a chemical synthesis perspective, hydroxybutanoates are valuable chiral building blocks. The presence of a hydroxyl group and an ester provides two distinct points for chemical modification. The chiral center at the third carbon is particularly significant, with the (R)-configuration corresponding to the naturally occurring form in biological systems. nih.gov This stereochemistry is crucial for the molecule's interaction with biological targets and its use in asymmetric synthesis to create complex, optically pure molecules like pharmaceuticals. medchemexpress.com For instance, ethyl (R)-4-cyano-3-hydroxybutanoate is a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin. researchgate.net Furthermore, polyhydroxyalkanoates (PHAs), which are biopolymers composed of hydroxyalkanoate monomers, are of great interest for producing biodegradable plastics. nih.govmdpi.com
Scope and Research Imperatives for Butyl 3 Hydroxybutanoate Studies
Chemo-Catalytic Synthesis Routes
Chemo-catalysis offers robust and scalable methods for producing this compound. The main routes are direct esterification, which involves the reaction of a carboxylic acid with an alcohol, and transesterification, the exchange of an alcohol moiety in an existing ester.
Esterification Reactions of 3-Hydroxybutanoic Acid and Butanol
The most direct chemical synthesis of this compound involves the esterification of 3-hydroxybutanoic acid with butanol. ontosight.ai This reaction is a condensation process where the carboxyl group of the acid reacts with the hydroxyl group of the alcohol to form the ester and a molecule of water. ontosight.ai
The esterification of 3-hydroxybutanoic acid and butanol is typically facilitated by an acid catalyst in what is known as Fischer-Speier esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the butanol molecule. The subsequent loss of a water molecule and deprotonation yields the final product, this compound. libretexts.orgmasterorganicchemistry.com To drive the reversible reaction towards the product side, continuous removal of water is often employed, in accordance with Le Châtelier's principle. libretexts.org
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are manipulated include temperature, reaction time, and the choice of catalyst.
Catalyst Systems : A variety of acid catalysts can be used to promote the esterification. Mineral acids such as sulfuric acid and hydrochloric acid are commonly employed. google.com Other suitable acid catalysts include p-toluenesulfonic acid, phosphoric acid, and various sulfonic acids. google.comtechnion.ac.il The concentration of the catalyst is a critical factor, influencing the reaction rate. researchgate.net
Reaction Temperature : The reaction is typically conducted at elevated temperatures, generally ranging from 40°C to 100°C. The optimal temperature represents a balance between achieving a sufficient reaction rate and preventing undesirable side reactions or degradation of the product.
Reaction Time : The duration of the reaction can vary significantly, from a few hours to over 20 hours, depending on the specific catalyst system and temperature used.
The table below summarizes typical catalysts and conditions for this process.
| Parameter | Details | Source(s) |
| Reactants | 3-Hydroxybutanoic acid, Butanol | ontosight.ai |
| Catalysts | Sulfuric acid, Hydrochloric acid, p-Toluenesulfonic acid | google.comtechnion.ac.il |
| Temperature | 40°C - 100°C | |
| Reaction Time | 1 - 20 hours | |
| Optimization | Continuous removal of water to shift equilibrium |
Transesterification Processes
Transesterification is an alternative and efficient route for synthesizing this compound. This process involves reacting an existing ester of 3-hydroxybutanoic acid, such as a short-chain alkyl ester or a polyester (B1180765) like poly-(R)-3-hydroxybutyrate (PHB), with butanol in the presence of a catalyst. google.comgoogle.com This method is particularly useful for producing enantiomerically pure forms of the compound. The reaction can be catalyzed by acids, bases, or enzymes. google.comgoogle.com
In an acidic medium, the transesterification mechanism is analogous to that of Fischer esterification. masterorganicchemistry.com The process involves six key steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation : The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the starting ester, activating it for nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack : A molecule of butanol acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking butanol) to one of the oxygen atoms of the original alkoxy group. libretexts.org
Elimination : The protonated original alcohol is eliminated as a leaving group. libretexts.orgmasterorganicchemistry.com
Deprotonation : The catalyst is regenerated by the removal of a proton from the new carbonyl group, yielding the final product, this compound. libretexts.orgmasterorganicchemistry.com
To drive the reaction to completion, a large excess of butanol is often used as a solvent, shifting the equilibrium towards the desired product. libretexts.org
Base-catalyzed transesterification proceeds through a different mechanism, typically involving nucleophilic acyl substitution. srsintl.com Strong bases like sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide (B1231860) are common catalysts. srsintl.com
The mechanism unfolds in the following steps:
Alkoxide Formation : The basic catalyst deprotonates the butanol, creating a potent nucleophile, the butoxide anion. srsintl.com
Nucleophilic Attack : The butoxide ion attacks the carbonyl carbon of the starting ester, leading to the formation of a tetrahedral intermediate. srsintl.comresearchgate.net
Leaving Group Elimination : The tetrahedral intermediate collapses, and the original alkoxide is expelled as a leaving group, resulting in the formation of this compound. srsintl.comresearchgate.net
This process is highly efficient but can be sensitive to the presence of water, which can lead to the saponification (hydrolysis) of the ester, an undesirable side reaction that consumes the base and reduces the yield. srsintl.com
The table below outlines the catalysts used in transesterification.
| Catalyst Type | Examples | Source(s) |
| Acid Catalysts | Sulfuric acid, Hydrochloric acid | google.comgoogle.com |
| Base Catalysts | Alkali metal hydroxides (e.g., NaOH), Alkali metal alkoxides | google.comsrsintl.com |
| Enzyme Catalysts | Lipases (e.g., Candida antarctica lipase B) | google.commdpi.com |
Transesterification from Poly-(R)-3-hydroxybutyrate Derivatives
A significant and sustainable route for producing derivatives of (R)-3-hydroxybutyric acid involves the transesterification of poly-(R)-3-hydroxybutyrate (PHB). PHB is a biodegradable polyester produced by various microorganisms through fermentation, often utilizing renewable feedstocks like corn starch. google.comgoogle.com This method leverages the inherent chirality of the biopolymer to yield enantiomerically pure products.
The process involves reacting PHB with an alcohol, such as butanol, in the presence of a catalyst to produce Butyl (R)-3-hydroxybutanoate. google.com The reaction can be catalyzed by acids, bases, or enzymes. google.comgoogle.com
Acid-Catalyzed Transesterification: Mineral acids, particularly sulfuric acid, are commonly employed for this process on an industrial scale. google.comvulcanchem.com The reaction typically involves heating a mixture of PHB and an excess of the alcohol.
A representative industrial-scale process is detailed in the table below:
| Parameter | Condition | Source |
| Reactants | Poly-(R)-3-hydroxybutyrate (PHB), Ethanol (B145695) | google.com |
| Catalyst | Concentrated Sulfuric Acid | google.com |
| Reactor | 5-gallon Parr reactor | google.comvulcanchem.com |
| Temperature | Heated to 110°C | google.com |
| Reaction Time | 22 hours | google.com |
| Post-treatment | Cooled, vented, and purged with nitrogen to remove byproducts. | google.com |
This method, while effective, is one step in a multi-step process. For instance, to produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, the resulting ethyl (R)-3-hydroxybutyrate is portioned. One part is reduced to (R)-1,3-butanediol, which is then reacted with the second portion of the ester via another transesterification reaction. google.comgoogle.comwipo.intgoogle.com
Enzymatic Transesterification: Lipases are also effective catalysts for the transesterification of PHB derivatives, offering milder reaction conditions. google.comgoogle.com
Biocatalytic and Biotechnological Production Strategies
Biocatalysis offers a "green" and highly selective alternative to traditional chemical synthesis. Enzymes, used either as isolated preparations or within whole-cell systems, can catalyze reactions with exceptional stereo-, regio-, and chemo-selectivity under mild conditions.
Enzymatic Esterification and Transesterification
Enzymatic methods are widely used for the synthesis of chiral esters like this compound. Lipases are the most common class of enzymes for these transformations due to their stability, broad substrate tolerance, and commercial availability. google.comtechnion.ac.il
The primary strategies include:
Enzymatic Esterification: The direct reaction of 3-hydroxybutanoic acid with butanol.
Enzymatic Transesterification: The reaction of an existing ester (e.g., ethyl 3-hydroxybutyrate) with butanol. technion.ac.il
A key application of this technology is in kinetic resolution. When starting with a racemic mixture of ethyl 3-hydroxybutyrate, a lipase can selectively catalyze the transesterification of one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product ester. Candida antarctica lipase B (CALB) is particularly effective and selective for such resolutions. technion.ac.ilmdpi.com
In one reported synthesis, racemic ethyl 3-hydroxybutyrate was reacted with (R)-1,3-butanediol using CALB as the catalyst. The enzyme's selectivity resulted in the formation of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.com
Example of an Enzymatic Transesterification for Kinetic Resolution:
| Parameter | Details | Source |
| Reactants | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | mdpi.com |
| Enzyme | Candida antarctica lipase B (CALB) | mdpi.com |
| Conditions | 30°C, reduced pressure (to remove ethanol byproduct) | mdpi.com |
| Product | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (48% yield) | mdpi.com |
| Byproduct | Unreacted (S)-ethyl 3-hydroxybutyrate (40% yield, 91% ee) | mdpi.com |
This approach highlights the power of biocatalysis to produce highly specific stereoisomers from racemic starting materials. mdpi.com
Lipase-Catalyzed Synthesis: Selectivity and Efficiency
Research has demonstrated that immobilized lipases can be particularly effective. For instance, lipase from Thermomyces lanuginosus immobilized on styrene-divinylbenzene beads has shown high conversion rates in the synthesis of butyl butyrate. researchgate.net In some systems, a conversion rate of 94.5% was achieved at 65°C in just three hours. researchgate.net The integration of reaction and separation processes, such as in a liquid-vapor system, can further enhance the final yield of the desired ester product by continuously removing byproducts. ucp.pt
Enantioselective Enzymatic Reactions (e.g., using Candida antarctica lipase B)
Candida antarctica lipase B (CALB) is a widely recognized and highly efficient biocatalyst for a range of organic reactions, including esterification and kinetic resolutions. d-nb.info Its high enantioselectivity is particularly valuable for producing optically pure compounds. mdpi.comresearchgate.net CALB can be immobilized, which enhances its stability at elevated temperatures and allows for easier removal and reuse from the reaction mixture. d-nb.info
In the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, CALB is used to catalyze the enantioselective transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol. mdpi.compreprints.orgscilit.com This process can yield the target ester with a high degree of purity. mdpi.com For example, one study reported achieving a 48% yield of (R,R)-4 with over 90% diastereomeric ratio. mdpi.com The kinetic resolution of racemic materials using CALB is a key strategy. For instance, it can be used to resolve racemic β-butyrolactone through hydrolysis or alcoholysis, yielding enantiomerically enriched products. mdpi.com
Table 1: Enantioselective Synthesis using Candida antarctica Lipase B (CALB)
| Substrate | Product | Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| Racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | CALB | 48% yield, >90% diastereomeric ratio. mdpi.com | mdpi.com |
| Racemic-β-butyrolactone | (R)-β-butyrolactone | CALB | Kinetic resolution via hydrolysis. mdpi.com | mdpi.com |
| rac-4-bromomethyl-β-lactone and ethanol | Ethyl (R)-4-bromo-3-hydroxybutanoate | CALB | High enantioselectivity (E>200). researchgate.net | researchgate.net |
Microbial Fermentation and Biotransformation
The use of whole microbial cells as catalysts offers a practical and cost-effective alternative to isolated enzymes for the synthesis of chiral compounds like this compound. Whole-cell systems have the advantage of in-situ cofactor regeneration, which is essential for many reduction reactions.
Whole-Cell Catalysis for Stereoselective Synthesis (e.g., Saccharomyces cerevisiae, Geotrichum candidum)
Whole-cell biocatalysis is a powerful tool for producing enantiomerically pure alcohols through the reduction of prochiral ketones. mdpi.com Different microorganisms can produce different stereoisomers of the final product.
Saccharomyces cerevisiae , commonly known as baker's yeast, is a popular choice for biocatalytic reductions due to its low cost, safety, and wide availability. researchgate.net It has been successfully used for the asymmetric reduction of tert-butyl acetoacetate to synthesize (S)-tert-butyl 3-hydroxybutyrate. researchgate.net Optimizing reaction conditions such as temperature, pH, and the use of inhibitors can significantly improve the optical purity and conversion rates. researchgate.net For instance, the addition of chloroform (B151607) as an inhibitor can lead to a high optical purity of the product. researchgate.net
Geotrichum candidum is another effective whole-cell biocatalyst for the stereoselective reduction of ketones. nih.gov It is capable of producing chiral secondary alcohols with high enantioselectivities, often exceeding 99% enantiomeric excess (ee). d-nb.info For example, Geotrichum candidum can reduce a p-bromoacetophenone to the corresponding R-alcohol with 99% yield and 99% ee. mdpi.com In another application, it was used for the stereoselective reduction of 4-chloro-3-oxo-butanoic acid methyl ester, achieving a 95% reaction yield and 96% ee for the (S)-alcohol. mdpi.com
Table 2: Whole-Cell Catalysis for Stereoselective Synthesis
| Microorganism | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae B5 | tert-Butyl acetoacetate | (S)-tert-Butyl 3-hydroxybutyrate | Optimal conditions: 60h, 30°C, pH 6.2. researchgate.net | researchgate.net |
| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% yield, 96% ee. mdpi.com | mdpi.com |
| Geotrichum candidum | p-bromoacetophenone | (R)-alcohol | 99% yield, 99% ee. mdpi.com | mdpi.com |
| Hansenula sp. | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 97% ee, 85% conversion in 24h. scielo.br | scielo.br |
Metabolic Engineering for Enhanced Biosynthesis
Metabolic engineering and synthetic biology provide powerful tools to enhance the production of desired chemicals by modifying the metabolic pathways of microorganisms. acs.org This can involve introducing new genes, overexpressing existing ones, or deleting competing pathways to channel metabolic flux towards the target product.
For the production of poly(3-hydroxybutyrate) [P(3HB)], a precursor to 3-hydroxybutyrate, the amplification of glycolytic pathway enzymes in Escherichia coli has been shown to be an effective strategy. nih.gov Overexpressing genes for enzymes like triosephosphate isomerase (TpiA) and fructose-bisphosphate aldolase (B8822740) (FbaA) can significantly increase P(3HB) content by making more acetyl-CoA available for the biosynthesis pathway. nih.gov
In Saccharomyces cerevisiae, a biosynthetic pathway for (S)-3-hydroxybutyrate (S-3HB) has been constructed by introducing three key enzymes: acetyl-CoA C-acetyltransferase (ACCT), acetoacetyl-CoA reductase (ACR), and 3-hydroxybutyryl-CoA thioesterase (HBT). nih.gov An engineered strain overexpressing these genes was able to produce S-3HB from ethanol, achieving a final titer of 12.0 g/L in a fed-batch fermentation. nih.gov
Similarly, the gas-fermenting bacterium Clostridium ljungdahlii has been metabolically engineered to co-produce isopropanol, 3-hydroxybutyrate (3-HB), and ethanol from syngas. acs.org By identifying and utilizing an endogenous dehydrogenase and introducing heterologous genes, researchers were able to achieve significant production levels of these bulk chemicals. acs.org
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and related compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, use renewable resources, and design safer chemical processes. researchgate.netacs.org
Enzymatic and microbial syntheses are inherently green as they are conducted under mild conditions, are highly selective, and utilize biodegradable catalysts. utupub.firesearchgate.net The use of renewable feedstocks, such as poly-(R)-3-hydroxybutyrate derived from corn starch, further aligns with green chemistry principles. vulcanchem.com
One of the twelve principles of green chemistry is the use of catalysts over stoichiometric reagents. researchgate.net Biocatalysis, using either isolated enzymes or whole cells, perfectly embodies this principle. utupub.fi Another key principle is atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. core.ac.uk Well-designed biocatalytic processes can achieve high atom economy, minimizing the generation of by-products. core.ac.uk
Furthermore, the development of solvents like butyl 3-hydroxybutyrate itself, under trade names like Omnia, highlights the green chemistry goal of designing safer chemicals. acs.org The trend towards using biocatalysis and renewable materials in the chemical industry reflects a broader shift towards sustainability and environmental responsibility. acs.org
Oxidation Reactions and Mechanistic Pathways
The secondary alcohol group in this compound is susceptible to oxidation, yielding Butyl 3-oxobutanoate. This transformation can be achieved using common oxidizing agents. The mechanistic pathway typically involves the removal of a hydride from the hydroxyl-bearing carbon.
Common Oxidizing Agents and Products:
| Oxidizing Agent | Major Product |
| Potassium permanganate | Butyl 3-oxobutanoate |
| Chromium trioxide | Butyl 3-oxobutanoate |
Reduction Reactions and Product Derivatization
The ester functionality of this compound can be reduced to a primary alcohol, resulting in the formation of 1,3-butanediol. google.com Strong reducing agents are generally required for this transformation. This reaction is a key step in the synthesis of certain derivatives. google.com
Common Reducing Agents and Products:
| Reducing Agent | Major Product |
| Lithium aluminum hydride | 1,3-Butanediol |
| Sodium borohydride | 1,3-Butanediol |
| Nickel borohydride | 1,3-Butanediol |
The reduction of (R)-3-hydroxybutyrate esters is a crucial step in the production of (R)-1,3-butanediol, a precursor for synthesizing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. google.com This process can be achieved through chemical methods, such as hydride transfer, or through enzymatic means using ketoreductases or alcohol dehydrogenases. google.com
Nucleophilic Substitution Reactions and Their Scope
This compound can undergo nucleophilic substitution reactions at the ester carbonyl group. This allows for the synthesis of a variety of derivatives by reacting it with different nucleophiles. For instance, reaction with amines yields the corresponding amides, while reaction with other alcohols can lead to transesterification. The scope of these reactions is broad, providing access to a range of functionalized molecules. The hydroxyl group can also be a site for substitution, for example, conversion to an alkyl chloride. seattleu.eduwwu.edu
Hydrolytic Degradation Mechanisms in Various Media
The ester linkage in this compound is subject to hydrolysis, breaking down into 3-hydroxybutanoic acid and butanol. smolecule.comsmolecule.com This degradation can occur under acidic, basic, or enzymatic conditions.
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and butanol.
Enzymatic Hydrolysis: In biological systems, esterases and lipases, such as Candida antarctica lipase B (CAL-B), can efficiently catalyze the hydrolysis of this compound. nih.govmdpi.comgoogle.comgoogle.com This enzymatic hydrolysis is a key process in its metabolism. nih.gov
Studies have shown that (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is expected to undergo complete hydrolysis by carboxylesterases and other esterases found in the gastrointestinal tract, blood, and liver. nih.gov
Advanced Reaction Kinetics and Thermodynamics
The kinetics of this compound hydrolysis have been studied, particularly in the context of its metabolic fate. Following oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, the intact ester is not detected in plasma, indicating rapid hydrolysis. ox.ac.ukresearchgate.net The resulting products, β-hydroxybutyrate and acetoacetate, reach maximum plasma levels within 1-2 hours. ox.ac.ukresearchgate.net The elimination half-life for β-hydroxybutyrate ranges from 0.8 to 3.1 hours, while for acetoacetate it is 8 to 14 hours. ox.ac.ukresearchgate.net
Thermodynamic considerations are crucial in synthesis reactions, such as the esterification of 3-hydroxybutanoic acid with butanol, where the removal of water drives the equilibrium towards the product side. Similarly, in transesterification reactions, the equilibrium can be shifted by removing the alcohol byproduct.
Stereochemical Control and Chirality in Transformations
The chiral center at the C-3 position of this compound is of significant interest in synthetic chemistry, where it serves as a valuable chiral building block. Maintaining or inverting the stereochemistry at this center is crucial for the synthesis of enantiomerically pure compounds.
Enzymatic reactions, in particular, offer a high degree of stereochemical control. For example, lipases like Candida antarctica lipase B (CAL-B) can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer over the other. mdpi.com This is a common strategy for producing enantiopure (R)- or (S)-3-hydroxybutanoates. mdpi.com
The synthesis of specific stereoisomers, such as the three stereoisomers of 4-(3-hydroxybutoxy)-2-butanol, has been achieved starting from methyl (R/S)-3-hydroxybutanoate, demonstrating the importance of stereochemical control in creating complex molecules. jlu.edu.cn Furthermore, the stereodivergent synthesis of all four stereoisomers of diethyl 4-hydroxyphosphopipecolate has been accomplished using ethyl (R)-4-cyano-3-hydroxybutanoate as a chiral precursor, highlighting the utility of such building blocks in complex organic synthesis. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization in Butyl 3 Hydroxybutanoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of butyl 3-hydroxybutanoate displays distinct signals corresponding to each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are used to assign it to a specific proton or group of protons.
Based on established chemical shift principles, a predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) would exhibit the following characteristic signals. The assignments are detailed in the table below, corresponding to the molecular structure.
Structure for NMR Assignments:
Table 1: Predicted ¹H NMR Spectral Data and Proton Assignments for this compound. This table is generated based on predictive models and typical chemical shifts for similar functional groups.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hₐ (CH₃) | ~1.22 | Doublet (d) | 3H | ~6.3 |
| Hₑ (OCH₂) | ~4.10 | Triplet (t) | 2H | ~6.6 |
| H₋ (CH) | ~4.18 | Multiplet (m) | 1H | - |
| H₋ (CH₂) | ~2.45 | Doublet of Doublets (dd) | 2H | - |
| Hₒ (CH₂) | ~1.62 | Quintet | 2H | ~7.0 |
| Hₒ (CH₂) | ~1.39 | Sextet | 2H | ~7.4 |
| Hₕ (CH₃) | ~0.93 | Triplet (t) | 3H | ~7.4 |
| OH | Variable | Singlet (broad) | 1H | - |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shift of each signal provides evidence for the type of carbon (e.g., alkyl, alcohol-bearing, ester carbonyl).
A predicted ¹³C NMR spectrum confirms the presence of eight distinct carbon environments, consistent with the structure of this compound. The downfield signal at approximately 172.5 ppm is characteristic of the ester carbonyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data and Carbon Assignments for this compound. This table is generated based on predictive models and typical chemical shifts for similar functional groups.
| Assigned Carbon | Chemical Shift (δ, ppm) |
| Cₐ (CH₃) | ~22.5 |
| Cₑ (OCH₂) | ~64.5 |
| C₋ (CH) | ~64.2 |
| C₋ (C=O) | ~172.5 |
| Cₒ (CH₂) | ~30.7 |
| Cₒ (CH₂) | ~19.1 |
| Cₕ (CH₃) | ~13.7 |
| Cₐ (CH₂) | ~42.9 |
While 1D NMR provides fundamental structural data, advanced techniques are often employed for unambiguous assignment and stereochemical analysis.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY spectra reveal correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the -CH(OH)-CH₂- and -O-CH₂-CH₂-CH₂-CH₃ spin systems.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for definitive assignment of which protons are attached to which carbons.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for piecing the different fragments of the molecule together, for instance, by showing a correlation from the OCH₂ protons (Hₑ) to the ester carbonyl carbon (Cₐ).
Chiral NMR: this compound possesses a chiral center at the C3 position. To determine the enantiomeric composition (the ratio of R and S enantiomers), chiral NMR techniques can be used. This typically involves using a chiral derivatizing agent, such as (1S)-(+)-camphorsulfonyl chloride. This agent reacts with the hydroxyl group of both enantiomers to form diastereomeric esters. These diastereomers are chemically distinct and will exhibit separate, resolvable signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₈H₁₆O₃. HRMS can distinguish its exact mass from other compounds with the same nominal mass.
Table 3: Exact Mass Data for this compound.
| Parameter | Value |
| Molecular Formula | C₈H₁₆O₃ |
| Monoisotopic Mass | 160.109944 Da |
| Average Mass | 160.213 Da |
The experimentally determined exact mass from an HRMS analysis would be expected to align closely with the calculated monoisotopic mass, confirming the elemental composition.
In mass spectrometry, particularly under electron ionization (EI) or in tandem MS (MS/MS) experiments, the molecular ion can fragment into smaller, characteristic ions. Analyzing these fragments provides a roadmap to the molecule's structure. The NIST WebBook provides an electron ionization mass spectrum for this compound, which shows several key fragment ions. nist.gov
A prominent fragmentation pathway for esters is the McLafferty rearrangement. For this compound, this would involve the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of butene (C₄H₈), leading to a charged fragment. Another common fragmentation is alpha-cleavage adjacent to the hydroxyl group.
Table 4: Major Fragment Ions in the Mass Spectrum of this compound and Their Proposed Structures. Based on the Electron Ionization spectrum from the NIST database. nist.gov
| m/z | Proposed Fragment Structure/Loss |
| 103 | [M - C₄H₉•]+ (Loss of the butyl radical) or [CH₃CH(OH)CH₂COOH]+ |
| 85 | [M - C₄H₉O•]+ (Loss of butoxy radical) |
| 71 | [CH₃CH(OH)CH₂]+ |
| 57 | [C₄H₉]+ (Butyl cation) |
| 45 | [COOH]+ |
| 43 | [CH₃CO]+ (Acetyl cation) |
The analysis of these fragmentation pathways provides strong confirmatory evidence for the structure of this compound, complementing the data obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its hydroxyl, carbonyl, and ester functionalities.
The most prominent feature in the IR spectrum of a hydroxy ester like this compound is the strong, broad absorption band associated with the O-H stretching vibration of the secondary alcohol group. libretexts.orglibretexts.org This band typically appears in the region of 3650-3400 cm⁻¹. libretexts.org Its broadness is a result of intermolecular hydrogen bonding.
Another key absorption is the sharp, intense peak corresponding to the carbonyl (C=O) stretch of the ester group. chegg.com This is typically observed in the range of 1750-1730 cm⁻¹. The exact position can provide information about the molecular environment. The spectrum also displays characteristic C-O stretching vibrations from the ester linkage, which typically appear as strong bands in the 1300-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations are also present, typically in the 2960-2850 cm⁻¹ range. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching | 3650 - 3400 | Strong, Broad |
| Carbonyl (C=O) | Stretching | 1750 - 1730 | Strong, Sharp |
| Ester (C-O) | Stretching | 1300 - 1000 | Strong |
| Alkyl (C-H) | Stretching | 2960 - 2850 | Strong |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating, identifying, and quantifying the components of a mixture, making them essential for assessing the purity of this compound. drawellanalytical.comomicsonline.org
GC is particularly well-suited for the analysis of volatile compounds like this compound. drawellanalytical.com In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. The purity of this compound can be determined by the relative area of its corresponding peak in the chromatogram. For quantitative analysis, an internal standard method can be employed to construct a calibration curve, allowing for the precise determination of the compound's concentration. researchgate.net
HPLC, on the other hand, separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase packed in a column. omicsonline.orgresearchgate.net While GC is often preferred for volatile esters, HPLC is a versatile alternative, especially for non-volatile impurities or when derivatization is not desirable. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for analyzing moderately polar compounds like this compound. Detection is typically achieved using a refractive index (RI) detector or a UV detector if the compound has a suitable chromophore or is derivatized.
Since the hydroxyl group in this compound is at a chiral center, the molecule exists as two enantiomers: (R)-butyl 3-hydroxybutanoate and (S)-butyl 3-hydroxybutanoate. Differentiating and quantifying these enantiomers is critical, as their biological and chemical properties can differ significantly. Chiral Gas Chromatography is the premier technique for this purpose. gcms.cz
This method utilizes a special type of stationary phase that is itself chiral, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These chiral stationary phases form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation. ed.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated. The ee is a measure of the purity of one enantiomer in a mixture and is a critical parameter in asymmetric synthesis and for pharmaceutical applications. heraldopenaccess.us
For the analysis of this compound in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. nih.gov This technique couples the powerful separation capabilities of HPLC with the definitive identification power of tandem mass spectrometry. waters.com
In an LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The resulting ions are then separated by the first mass analyzer (MS1), fragmented, and the fragment ions are analyzed by the second mass analyzer (MS2). This process of selecting a precursor ion and analyzing its specific fragment ions is known as selected reaction monitoring (SRM) and provides very high specificity, minimizing interference from other components in the matrix.
A validated LC-MS method has been developed for the quantification of the similar ketone ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, and its metabolites in human plasma. nih.gov A similar approach, likely using a C18 column for separation and electrospray ionization (ESI) in the mass spectrometer, could be readily adapted for this compound. Such methods are crucial for pharmacokinetic studies and for tracing the metabolic fate of the compound. nih.govmdpi.com
Thermal Analysis Techniques in Related Polymer Research (e.g., DSC, TGA for PHB/PHBV)
This compound is a monomer for the synthesis of poly(3-hydroxybutyrate) (PHB) and its copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The thermal properties of these polymers are critical to their processing and end-use applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to characterize these properties. mit.edu
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis of PHB and PHBV reveals key thermal transitions:
Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For PHB, the Tg is typically observed around -4 °C. tainstruments.com
Crystallization Temperature (Tc): The temperature at which the polymer chains organize into ordered crystalline structures upon cooling from the melt. For PHBV, Tc can vary significantly depending on the hydroxyvalerate (HV) content. mit.edu
Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt. PHB typically has a Tm around 170-180 °C. mit.eduresearchgate.net The incorporation of HV units into the polymer chain generally lowers the melting point. tandfonline.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and degradation profile of the polymer. For PHB and PHBV, TGA thermograms typically show a single major degradation step. The onset of thermal decomposition for these polymers generally occurs above 220 °C, with the main degradation taking place between 230 °C and 300 °C. mit.edutandfonline.comresearchgate.net This information is vital for defining the processing window, as the material must be processed below its degradation temperature but above its melting temperature.
| Polymer | Property | Typical Value | Analytical Technique |
|---|---|---|---|
| PHB | Glass Transition Temperature (Tg) | ~ -4 °C | DSC |
| Melting Temperature (Tm) | ~ 170 - 180 °C | DSC | |
| Onset Degradation Temperature | > 220 °C | TGA | |
| PHBV | Glass Transition Temperature (Tg) | Varies with HV content | DSC |
| Melting Temperature (Tm) | ~ 172 °C (decreases with HV content) | DSC | |
| Onset Degradation Temperature | ~ 285 °C | TGA |
Computational Chemistry and Theoretical Modeling of Butyl 3 Hydroxybutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to elucidate the electronic structure of Butyl 3-hydroxybutanoate, which in turn governs its chemical reactivity. Methods like Density Functional Theory (DFT) are used to model the molecule's properties. For a related molecule, Ethyl (S)-(–)-4-chloro-3-hydroxybutyrate, DFT calculations have been used for conformational and vibrational analysis. researchgate.net Such studies involve optimizing the molecular geometry to find the most stable conformation and calculating vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. researchgate.net
Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. bsu.by A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions about how the molecule will interact with other reagents. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be computed to quantify the molecule's reactivity.
| Parameter | Description | Typical Application for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting sites susceptible to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing the molecule's overall kinetic stability. |
| MEP Map | Molecular Electrostatic Potential map; shows charge distribution. | Visualizing reactive sites for predicting intermolecular interactions. |
| Global Descriptors | Chemical hardness, softness, electrophilicity index. | Quantifying and comparing the overall reactivity with other molecules. |
This table presents theoretical parameters that can be determined for this compound using quantum chemical calculations, based on methodologies applied to similar molecules.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a detailed picture of its conformational flexibility, which is crucial for understanding its physical properties and how it forms larger structures like the biopolymer Poly(3-hydroxybutyrate) (PHB). researchgate.net
In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies). researchgate.net The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities at subsequent small time steps.
| Simulation Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical equations and parameters used to describe the potential energy of a system of atoms. | Defines the accuracy of inter- and intramolecular interactions (e.g., COMPASS). researchgate.net |
| Simulation Box | The defined volume (often a cube with periodic boundary conditions) containing the molecule(s) and solvent. | Creates a realistic environment to simulate condensed-phase properties. |
| Temperature/Pressure | Controlled thermodynamic variables of the simulation. | Allows for studying conformational changes under different conditions. researchgate.net |
| Time Step | The small interval of time (typically femtoseconds) between successive calculations of forces and positions. | Determines the resolution and stability of the simulation. |
| Simulation Length | The total time duration of the simulation (nanoseconds to microseconds). | Must be long enough to sample relevant conformational changes. |
This table summarizes key parameters for setting up a Molecular Dynamics simulation for the conformational analysis of this compound.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is instrumental in mapping the reaction pathways for the synthesis and degradation of this compound. This involves identifying the sequence of elementary steps, characterizing intermediate structures, and locating the transition state—the highest energy point along the reaction coordinate.
A key area of study is the biosynthesis of its parent polymer, PHB. Thermodynamic analysis of the metabolic pathway in Escherichia coli has been used to assess the feasibility of different synthesis routes. nih.gov Such studies have identified the reactions catalyzed by acetoacetyl-CoA β-ketothiolase and acetoacetyl-CoA reductase as potential thermodynamic bottlenecks in the pathway. nih.govdntb.gov.ua
For specific enzymatic reactions, more detailed methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are used. acs.orgacs.org In this approach, the active site of the enzyme and the substrate are treated with a high-level quantum mechanics method, while the rest of the protein is modeled using a more computationally efficient molecular mechanics force field. This has been applied to dissect the mechanism of (R)-3-hydroxybutyrate dehydrogenase, an enzyme that catalyzes a key step in the synthesis of the monomer. acs.orgacs.org These calculations can determine the activation energy of the reaction and reveal the precise geometry of the transition state, showing, for instance, that hydride and proton transfers can occur in a concerted, though not perfectly synchronous, manner. acs.org Similar computational approaches can be applied to model lipase-catalyzed transesterification, a common method for synthesizing esters like this compound. nih.gov
| Reaction Step (PHB Synthesis) | Enzyme | Standard Gibbs Free Energy (ΔrG'°) | Computational Finding |
| 2 Acetyl-CoA → Acetoacetyl-CoA + CoA | Acetoacetyl-CoA β-ketothiolase | +25.2 kJ/mol | Identified as a major thermodynamic bottleneck due to its positive ΔrG'°. nih.gov |
| Acetoacetyl-CoA + NADPH → (R)-3-Hydroxybutyryl-CoA + NADP+ | Acetoacetyl-CoA reductase | -20.6 kJ/mol | Also identified as a potential bottleneck despite being thermodynamically favorable overall. nih.gov |
| (R)-3-Hydroxybutyryl-CoA → PHB + CoA | PHB Synthase | Not specified | Catalyzes the final polymerization step. igem.org |
This table presents thermodynamic data for key enzymatic steps in the biosynthesis of PHB, the polymer of 3-hydroxybutanoate, highlighting bottlenecks identified through computational analysis. nih.gov
Ligand-Receptor Docking and Interaction Predictions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the biological activity of this compound by identifying its potential protein targets and characterizing the interactions that stabilize the ligand-receptor complex.
A likely biological target for this compound is the Free Fatty Acid Receptor 3 (FFAR3), a G protein-coupled receptor. uniprot.org FFAR3 is activated by short-chain fatty acids and the related ketone body β-hydroxybutyrate (BHB), making it a plausible receptor for esters of this molecule as well. conicet.gov.arnih.gov
The docking process begins with the three-dimensional structures of the ligand (this compound) and the receptor. Since a crystal structure for FFAR3 is not always available, a homology model is often built based on the structure of a related protein, such as FFAR1. researchgate.net Docking algorithms then sample a large number of possible orientations of the ligand within the receptor's binding site, scoring each pose based on factors like shape complementarity and intermolecular forces.
The resulting high-scoring poses are then analyzed to identify key binding interactions. These typically include:
Hydrogen bonds: Formed between the hydroxyl and ester groups of the ligand and polar amino acid residues in the binding pocket.
Hydrophobic interactions: Between the butyl chain of the ligand and nonpolar residues of the receptor.
Ionic interactions: If the ligand or receptor is charged, though less likely for the neutral ester.
Computational studies of agonists binding to FFARs suggest that interactions with residues in the interhelical space between transmembrane helices are crucial for binding and activation. researchgate.net Docking simulations can predict these specific interactions, providing a structural hypothesis for the molecule's biological activity that can guide further experimental studies, such as site-directed mutagenesis. researchgate.netmdpi.com
| Interaction Type | Potential Ligand Group | Potential Receptor Residues in FFAR3 | Significance |
| Hydrogen Bond | Hydroxyl group, Carbonyl oxygen of ester | Arginine (Arg), Histidine (His), Glutamine (Gln) | Key for anchoring the ligand in the correct orientation. researchgate.net |
| Hydrophobic | Butyl chain, Methyl group | Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe) | Stabilizes the aliphatic part of the ligand within the binding pocket. |
| Aromatic | (Not prominent in ligand) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | The binding cavity of related receptors has aromatic character. researchgate.net |
This table outlines the predicted binding interactions between this compound and a homology model of the FFAR3 receptor, based on general principles of ligand-receptor docking and studies on related receptors.
Biological and Biochemical Research on Butyl 3 Hydroxybutanoate and Its Analogues
Metabolism and Biotransformation Pathways
Butyl 3-hydroxybutanoate, a ketone monoester, undergoes extensive metabolism following administration. The intact ester is typically not detected in significant amounts in plasma, indicating rapid biotransformation. nih.govox.ac.uk The primary metabolic pathway involves hydrolysis into its constituent components, which are then integrated into the body's energy production systems.
Upon ingestion, this compound is expected to be completely hydrolyzed into (R)-3-hydroxybutyrate and butanol. nih.gov This cleavage is carried out by various esterases, including carboxylesterases, which are widely distributed throughout the gastrointestinal tract, blood, and liver. nih.gov This enzymatic action effectively releases the two main components for further metabolic processing. The efficiency of this hydrolysis is demonstrated by the rapid appearance of (R)-3-hydroxybutyrate in the bloodstream following administration of the ester. ox.ac.uk
The hydrolysis products of this compound are readily integrated into the body's energy metabolism. (R)-3-hydroxybutyrate, also known as D-β-hydroxybutyrate, is one of the three primary ketone bodies, alongside acetoacetate (B1235776) and acetone. nih.gov Under conditions where glucose availability is limited, such as fasting or a ketogenic diet, ketone bodies become a crucial energy source for extrahepatic tissues like the brain, heart, and skeletal muscle. nih.govmdpi.com They are converted back to acetyl-CoA within the mitochondria of these tissues and enter the citric acid cycle to generate ATP. nih.gov
The butanol component, specifically (R)-1,3-butanediol, is also metabolized in the liver. It is converted first to acetoacetate and then to (R)-3-hydroxybutyrate, further augmenting the circulating pool of ketone bodies. mdpi.com This dual contribution makes this compound an effective agent for inducing a state of nutritional ketosis. nih.govox.ac.uk Studies have shown that administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate leads to a significant elevation in plasma levels of both β-hydroxybutyrate and acetoacetate. nih.govox.ac.uk
Table 1: Plasma Ketone Levels Following Administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
| Dose (mg/kg body weight) | Maximum Plasma β-hydroxybutyrate (mM) | Maximum Plasma Acetoacetate (mM) | Time to Maximum Plasma Levels (hours) |
| 140 | Not specified | Not specified | 1-2 |
| 357 | Not specified | Not specified | 1-2 |
| 714 | 3.30 | 1.19 | 1-2 |
This table is based on data from a study in healthy adult subjects and illustrates the dose-dependent increase in blood ketone levels. nih.govox.ac.uk
The bioconversion of this compound and its metabolites is a multi-step process involving several key enzymes.
Esterases and Carboxylesterases : These enzymes are responsible for the initial and crucial step of hydrolyzing the ester bond of this compound, releasing 3-hydroxybutyrate (B1226725) and butanol. nih.gov Their widespread presence ensures rapid breakdown of the parent compound. nih.gov
The coordinated action of these enzymes ensures the efficient conversion of the exogenous ester into usable energy substrates for the body.
Molecular Mechanisms of Action
The metabolic products of this compound, particularly 3-hydroxybutyrate (also known as butyrate in this context), exert biological effects beyond their role as energy substrates. They can act as signaling molecules, influencing cellular processes through interactions with receptors and by modifying gene expression.
3-Hydroxybutyrate has been identified as an endogenous ligand for specific G protein-coupled receptors, notably the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, and to a lesser extent, the free fatty acid receptor 3 (FFAR3). nih.govnih.gov
HCAR2 : Butyrate activates HCAR2, albeit with a lower affinity compared to other ligands like niacin. nih.govnih.gov This receptor is highly expressed in adipocytes and immune cells. nih.gov Activation of HCAR2 is linked to various physiological effects, including the regulation of lipolysis and immune responses. biorxiv.org
FFAR3 : While butyrate can activate FFAR3, its role in mediating the effects of butyrate is still under investigation, with some studies suggesting its involvement in processes like IgA production in the intestine. nih.gov
Table 2: Receptor Activation by Butyrate
| Receptor | Agonist | Affinity (EC50) | Key Physiological Roles |
| HCAR2 (GPR109A) | Butyrate | ~0.7 mM | Regulation of lipolysis, anti-inflammatory effects nih.govnih.gov |
| FFAR3 (GPR41) | Butyrate | Not specified | Potential role in gut immunity nih.gov |
One of the most significant molecular actions of butyrate is its ability to inhibit histone deacetylases (HDACs). nih.govresearchgate.net HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and generally suppressing gene transcription. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes the chromatin structure and allows for increased gene expression. nih.govgsartor.org
Butyrate is a potent inhibitor of class I and II HDACs. jcancer.org This inhibition has been linked to a wide range of cellular effects, including the suppression of malignant transformation and the stimulation of apoptosis in precancerous cells. gsartor.org For instance, butyrate's HDAC inhibitory activity can upregulate the expression of genes involved in mitochondrial function and antioxidant defense, such as PGC1α and SOD2. nih.gov
Furthermore, the metabolite β-hydroxybutyrate (BHB) can itself be incorporated into histones as a post-translational modification known as histone lysine β-hydroxybutyrylation (Kbhb). researchgate.netnih.gov This novel epigenetic mark is induced by elevated BHB levels and is associated with the activation of specific genes, representing a direct link between metabolic state and gene regulation. nih.gov
Impact on Lipid Metabolism and Energy Homeostasis
3-hydroxybutyrate plays a dual role in managing the body's energy resources, acting as both a direct energy source and a signaling molecule that modulates metabolic pathways. During periods of low glucose availability, such as fasting, 3-HB becomes a vital fuel, particularly for the brain researchgate.net. Its primary function is to provide energy from stored lipids, but it also actively regulates the rate at which these fat stores are used nih.gov.
As a signaling molecule, 3-HB influences lipid metabolism to maintain energy balance. Research has shown that an increased concentration of 3-HB can inhibit the cAMP/PKA/CREB signaling pathway, which in turn slows down the degradation of lipids nih.gov. This creates a negative feedback loop that prevents excessive fat breakdown and potential ketoacidosis. Furthermore, 3-HB interacts with specific G-protein-coupled receptors, such as HM74a/PUMA-G, expressed in fat cells (adipocytes) to inhibit lipolysis nih.gov. This regulatory action ensures a controlled and efficient utilization of fat reserves.
| Parameter | Effect | Mechanism/Observation | Reference |
|---|---|---|---|
| Energy Supply | Serves as an alternative energy source to glucose | Utilized by various tissues, especially the brain, during fasting or low carbohydrate conditions. | researchgate.netnih.gov |
| Lipid Metabolism Regulation | Inhibits lipid degradation | Downregulates the cAMP/PKA/CREB signaling pathway to control the rate of lipolysis. | nih.gov |
| Neuronal Energy | Increases ATP production | Enhances mitochondrial oxygen consumption in cerebral cortical neurons. | nih.govnih.gov |
| Adipocyte Signaling | Inhibits lipolysis | Binds to G-protein-coupled receptors (e.g., HM74a/PUMA-G) on fat cells. | nih.gov |
Cellular and Systemic Biological Roles
The influence of 3-hydroxybutyrate extends beyond metabolism, impacting a variety of cellular functions that contribute to neuronal health, cardiac performance, and the body's response to stress.
As a primary energy source for the brain in the absence of sufficient glucose, 3-hydroxybutyrate has significant neurobiological effects researchgate.net. One of its most critical roles is the modulation of neuronal function through the induction of Brain-Derived Neurotrophic Factor (BDNF) nih.govnih.gov. BDNF is essential for the development, survival, and plasticity of neurons, promoting the growth of new neurons (neurogenesis) and synapses, while also protecting against programmed cell death (apoptosis) nih.gov.
The mechanism by which 3-HB stimulates BDNF expression involves its metabolism within the mitochondria. This process increases respiration and generates a low level of reactive oxygen species, which in turn activates the transcription factor NF-κB. Activated NF-κB, along with the histone acetyltransferase p300/EP300, promotes the transcription of the Bdnf gene nih.gov. These findings provide a molecular basis for the neuroprotective effects observed during fasting or ketogenic diets, which elevate the body's levels of 3-hydroxybutyrate nih.gov.
| Effect | Mechanism | Significance | Reference |
|---|---|---|---|
| Induction of BDNF | Increases mitochondrial respiration, leading to NF-κB activation and subsequent Bdnf gene expression. | Promotes neuronal survival, neurogenesis, and synaptic plasticity. | nih.govnih.gov |
| Neuronal Energy Supply | Serves as a primary fuel for the brain when glucose is limited. | Sustains neuronal function during periods of fasting or vigorous exercise. | researchgate.net |
| Neuroprotection | Protects neurons against excitotoxicity and oxidative stress. | May mediate adaptive responses of neurons to metabolic challenges. | nih.gov |
Research has identified cardioprotective properties of 3-hydroxybutyrate, largely attributed to its ability to enhance mitochondrial function. In a study involving heart transplantation in pigs, the administration of sodium-3-hydroxybutyrate after circulatory death led to significant improvements in cardiac performance nih.gov. Specifically, it increased cardiac output and stroke volume nih.gov.
A key finding from this research was that 3-OHB infusion helped maintain mitochondrial respiration in the transplanted hearts nih.gov. Further investigation using human cardiac organoids showed that 3-OHB increased the amplitude of contractions without adversely affecting calcium handling or electrical conduction nih.gov. These results suggest that 3-hydroxybutyrate has beneficial cardiac effects and may help preserve heart function during periods of ischemia-reperfusion injury by improving mitochondrial metabolism nih.gov.
| Model | Finding | Implication | Reference |
|---|---|---|---|
| Porcine Heart Transplantation | Increased cardiac output and stroke volume. | Improved hemodynamic performance post-ischemia. | nih.gov |
| Porcine Heart Transplantation | Maintained mitochondrial respiration. | Preservation of cellular energy production in cardiac tissue. | nih.gov |
| Human Cardiac Organoids | Increased contraction amplitude. | Enhanced contractile function at the cellular level. | nih.gov |
3-hydroxybutyrate also functions as a protective agent against cellular stress, particularly oxidative damage. It has been investigated as a chemical chaperone capable of shielding enzymes from denaturation caused by heat and oxidation nih.gov.
In one study, 3-HB demonstrated a significant ability to protect the enzyme lipase (B570770) from oxidative damage induced by copper (Cu(2+)) and hydrogen peroxide (H2O2). Its protective capacity was found to be comparable to that of hydroxyectoine and superior to that of trehalose, both of which are well-known chemical chaperones nih.gov. This protective effect suggests that an increase in the intracellular concentration of 3-HB could enhance the stress resistance of cells by mitigating the harmful effects of oxidative agents nih.gov.
| Stress Type | Model System | Observed Effect | Reference |
|---|---|---|---|
| Oxidative Damage (Cu(2+) and H2O2) | Lipase (enzyme) | Protected the enzyme from damage; effect was comparable to hydroxyectoine and superior to trehalose. | nih.gov |
| Thermal Denaturation | Lipase and Lysozyme (enzymes) | Protected enzymes from heat-mediated denaturation. | nih.gov |
Applications in Polymer Science and Advanced Materials Research
Precursor in Polyhydroxyalkanoate (PHA) Synthesis
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms as intracellular carbon and energy storage materials. These biopolymers have garnered significant attention as sustainable alternatives to petroleum-based plastics due to their similar properties and environmental compatibility. The synthesis of PHAs can be achieved through both microbial fermentation and chemical processes, where compounds like butyl 3-hydroxybutanoate serve as important structural analogs and potential intermediates.
Poly(3-hydroxybutyrate) (PHB) is the most well-characterized member of the PHA family. It is a homopolymer of (R)-3-hydroxybutyrate units. Microbial biosynthesis of PHB typically starts from the condensation of two acetyl-CoA molecules. However, the brittleness and narrow processing window of PHB limit some of its applications google.com. To overcome these limitations, copolymers have been developed.
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a prominent copolymer that incorporates 3-hydroxyvalerate (3HV) units into the PHB chain. This is often achieved by supplying a precursor for the 3HV monomer, such as propionate, during microbial fermentation nih.gov. The inclusion of 3HV monomers disrupts the crystalline structure of PHB, resulting in a more flexible and tougher material. The properties of PHBV can be tailored by adjusting the ratio of 3HB to 3HV monomers.
While direct polymerization from this compound is not the primary route, chemical synthesis offers an alternative to biosynthesis for producing PHB and related polymers. A key method is the ring-opening polymerization (ROP) of β-butyrolactone, a cyclic ester derived from 3-hydroxybutanoic acid wikipedia.orgresearchgate.netnih.gov. Furthermore, esters of 3-hydroxybutyric acid, such as methyl, ethyl, and potentially butyl esters, can be produced from the controlled degradation of PHB, highlighting the chemical relationship and potential for recycling or modification of these polymers google.com. Transesterification reactions also represent a pathway for modifying PHAs or synthesizing oligomers with specific end-groups nih.gov.
Table 1: Comparison of Physical Properties of PHB and PHBV
| Property | Poly(3-hydroxybutyrate) (PHB) | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) |
| Crystallinity (%) | 60–80 | 39–69 |
| Melting Point (°C) | 170–180 | 102–157 |
| Tensile Strength (MPa) | 35–50 | 22–36 |
| Elongation at Break (%) | 3–5 | 8–10 |
Source: Adapted from Biodegradation Studies of Polyhydroxybutyrate (B1163853) and Polyhydroxybutyrate-co-Polyhydroxyvalerate Films in Soil. nih.gov
Stereochemistry is a critical factor in determining the physical properties of polymers. In the case of PHAs, the stereospecificity of the monomer units significantly influences the polymer's crystallinity and, consequently, its mechanical and degradation characteristics.
During microbial biosynthesis, PHB is produced with high stereospecificity, consisting exclusively of (R)-3-hydroxybutyrate monomers nih.gov. The enzymes involved in the biosynthetic pathway, particularly PHA synthase, exhibit a high degree of selectivity for the (R)-enantiomer of the hydroxyacyl-CoA substrate. This natural stereocontrol results in a highly crystalline and isotactic polymer.
In contrast, chemical synthesis routes, such as the ring-opening polymerization of racemic β-butyrolactone, can yield atactic (random stereochemistry) PHB, which is amorphous, or syndiotactic PHB with alternating (R) and (S) units nih.gov. However, significant advances have been made in catalytic systems that allow for the stereoselective polymerization of racemic lactones. By using specific chiral catalysts, it is possible to produce isotactic PHB that mimics the natural polymer or other stereoregular forms, thereby controlling the material's properties nih.gov. This level of control is crucial for tailoring the polymer for specific advanced applications where precise material characteristics are required.
Biodegradable Polymer and Bioplastic Development
The development of biodegradable polymers is a cornerstone of sustainable materials science, aimed at mitigating the environmental impact of plastic waste. PHAs, including PHB and its copolymers, are at the forefront of this research due to their ability to be fully degraded by microorganisms in various environments.
PHB and PHBV are considered "eco-friendly" materials that offer a viable solution to the problems posed by conventional petroleum-based plastics lpnu.ua. They are produced from renewable resources and are fully biodegradable, breaking down into carbon dioxide and water in aerobic conditions, and methane in anaerobic environments nih.gov. This makes them suitable for a wide range of short-lived products, especially in packaging and agriculture, where disposal is a major concern google.comwikipedia.org.
The design of these materials involves tailoring their properties to match the requirements of specific applications. For instance, the brittleness of PHB can be mitigated by copolymerization to form PHBV or by blending it with other polymers. The incorporation of 3-hydroxyvalerate units into the polymer chain reduces crystallinity, which not only improves flexibility but can also increase the rate of biodegradation mdpi.com. This allows for the creation of materials with a programmed lifespan, designed to degrade after their intended use.
The biodegradation of PHAs is primarily an enzymatic process initiated by PHA depolymerases secreted by microorganisms in the environment. The process begins with the hydrolysis of the ester bonds in the polymer backbone, breaking the long chains into smaller oligomers and, eventually, into the monomeric unit, 3-hydroxybutyric acid, which can be metabolized by cells.
The rate of degradation is influenced by several factors, including:
Crystallinity : The amorphous regions of the polymer are more susceptible to enzymatic attack than the crystalline regions. Therefore, copolymers like PHBV, which have lower crystallinity than PHB, generally degrade more readily mdpi.com.
Copolymer Composition : The type and proportion of comonomers affect the polymer's physical properties and its susceptibility to enzymatic hydrolysis.
Environmental Conditions : Factors such as temperature, moisture, pH, and the presence of specific microbial populations significantly impact the degradation rate nih.gov. For example, degradation is much slower in low-humidity environments compared to soil with high moisture content nih.gov.
Studies on the hydrolysis kinetics show that the degradation of PHB and PHBV can be slow, but is significantly faster in alkaline conditions compared to neutral or acidic environments researchgate.net. The degradation process is often characterized by an initial slow phase followed by a more rapid weight loss researchgate.net.
Table 2: Hydrolytic Degradation Parameters for PHB and PHBV Films at 37°C in Acidic Buffer (pH 2.3)
| Polymer Film | t₁₀ (days to 10% weight loss) | t₅₀ (days to 50% weight loss) |
| PHB | 310.0 | Not Determined (8.2% loss in 300 days) |
| PHBV | 313.0 | Not Determined (8.9% loss in 300 days) |
Source: Adapted from Comparing the degradation of Poly-B-(hydroxybutyrate), poly-B-(hydroxbutyrate-co-valerate)(PHBV) and PHBV/cellulose tricate blend. researchgate.net
Biomedical Materials Science
The unique properties of PHAs, particularly their biocompatibility and biodegradability, make them highly attractive for a variety of biomedical applications. The degradation products of PHB and PHBV, such as 3-hydroxybutyric acid, are natural metabolites in the human body, which minimizes toxicity and inflammatory responses.
PHB and its copolymers are used extensively in tissue engineering to create scaffolds that support cell growth and tissue regeneration. These scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue, such as bone and cartilage wikipedia.orgnih.gov. The porous nature of these scaffolds is crucial for nutrient transport and cell infiltration. As the new tissue forms, the scaffold gradually degrades and is absorbed by the body. The mechanical properties and degradation rate of the scaffolds can be tailored by using copolymers like PHBV or by creating composites with materials like Bioglass to enhance properties such as hydrophilicity and compressive strength nih.govnih.gov.
In the field of drug delivery, PHB and PHBV are formulated into nanoparticles and microspheres to encapsulate therapeutic agents researchgate.netnih.gov. These polymeric carriers can protect drugs from degradation, improve their solubility, and provide controlled and sustained release over time researchgate.netnih.gov. The surface of these nanoparticles can be modified to target specific cells or tissues, enhancing the efficacy of the treatment while reducing systemic side effects. The rate of drug release can be modulated by factors such as the polymer's crystallinity and molecular weight researchgate.net.
Tissue Engineering Scaffolds and Biodegradable Implants
Poly(3-hydroxybutyrate) (PHB) and its copolymers are recognized as promising materials for the fabrication of scaffolds in tissue engineering due to their inherent biocompatibility and biodegradability. nih.govtaylorfrancis.com These polymers support cell attachment, proliferation, and differentiation, which are critical requirements for materials used in regenerating damaged tissues. mdpi.com
One of the primary areas of application is in bone tissue engineering. nih.govnih.gov PHB-based scaffolds have demonstrated osteoinductive properties, meaning they can stimulate bone regeneration. nih.gov The degradation of PHB in the body yields 3-hydroxybutyrate (B1226725), a natural metabolite, which can promote the differentiation of mesenchymal stem cells into bone cells (osteoblasts). nih.gov Porous 3D implants made from PHB have been shown to enhance the regeneration of cranial defects in animal models. westminster.ac.uk For instance, a study on rat cranial defects showed that after 120 days, defects treated with osteoblast-seeded PHB implants were completely closed, while those with cell-free PHB implants had only a residual defect of about 10%. westminster.ac.uk
To improve the mechanical properties and degradation rates of these scaffolds, PHB is often copolymerized with other monomers, such as 3-hydroxyhexanoate to form poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), or combined with other materials to form composites. nih.govmdpi.com PHBHHx exhibits better mechanical properties and has excellent biocompatibility with a variety of cells, including fibroblasts, chondrocytes, and osteoblasts. mdpi.com Composites of PHB with materials like hydroxyapatite (HA) or bioglass have been developed to enhance bioactivity and mechanical strength, more closely mimicking the properties of natural bone. nih.govnih.gov Research has shown that PHB-HA scaffolds provide a better surface for the growth and activity of osteoblasts compared to pure PHB scaffolds. nih.gov
The table below summarizes findings from various studies on PHB and its copolymers in tissue engineering applications.
| Material | Application | Cell Type | Key Findings |
| Poly(3-hydroxybutyrate) (PHB) | Bone Regeneration | Mesenchymal Stem Cells, Osteoblasts | Induces osteogenic differentiation; enhances regeneration of bone defects. nih.govwestminster.ac.uk |
| PHB/PHBHHx | Cartilage Repair | Human Adipose-Derived Stem Cells | Capable of producing cartilage-like tissue in vivo. mdpi.com |
| PHB - Hydroxyapatite (HA) Composite | Bone Tissue Engineering | Osteoblasts | Improved osteoblast growth and alkaline phosphatase activity compared to pure PHB. nih.gov |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | General Tissue Scaffolding | Smooth Muscle Cells, Fibroblasts, Chondrocytes | Excellent biocompatibility and supports proliferation and differentiation. mdpi.com |
Drug Delivery System Development and Release Kinetics
The biodegradability and biocompatibility of polymers derived from 3-hydroxybutyrate make them ideal candidates for developing controlled drug delivery systems. mdpi.comwestminster.ac.uk These polymers can be formulated into various carriers, such as microspheres, nanoparticles, and films, to encapsulate therapeutic agents and release them in a sustained manner. mdpi.comwestminster.ac.uk This approach can improve the therapeutic efficacy of drugs and reduce potential side effects.
PHB and its copolymers, like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are frequently used to create these delivery vehicles. mdpi.com The polymer matrix protects the encapsulated drug from premature degradation and allows for a controlled release profile, which is often governed by the polymer's degradation rate and the drug's diffusion through the matrix. taylorfrancis.com The release of the drug can occur over an extended period, from hours to several months, depending on the formulation.
Research has demonstrated the successful encapsulation and controlled release of a wide range of drugs from PHB-based systems. For example, doxorubicin, an anticancer agent, has been encapsulated in PHB nanoparticles. nih.gov These nanoparticles can be designed to target tumor cells, thereby increasing the drug's local concentration and effectiveness. Similarly, antibiotics like gentamicin have been incorporated into PHB microspheres, showing a bimodal release pattern with an initial burst followed by a sustained release, which is beneficial for preventing post-surgical infections. mdpi.com
The release kinetics of drugs from these systems are a critical area of study. The release profile is influenced by factors such as the polymer's molecular weight, crystallinity, the size and morphology of the carrier, and the drug-polymer interactions. mdpi.comcd-bioparticles.net Studies on electrospun PHB meshes loaded with the antibiotic levofloxacin showed that about 14–20% of the drug was released in the first 24 hours, with a sustained release continuing over 13 days. mdpi.com In another study, PHB nanoparticles were used for the co-delivery of two anticancer drugs, sorafenib and doxorubicin, demonstrating that surface modification with polyethylene glycol (PEG) could decelerate the release rate, providing more controlled delivery. nih.gov
The following table presents data on the characteristics and release kinetics of various drug delivery systems based on 3-hydroxybutyrate polymers.
| Polymer System | Encapsulated Drug | Carrier Type | Particle Size (Avg.) | Encapsulation Efficiency | Release Profile Highlights |
| Poly(3-hydroxybutyrate) (PHB) | Levofloxacin | Electrospun Meshes | N/A | 14.4–81.8% | ~14-20% release in the first 24 hours. mdpi.com |
| Poly(3-hydroxybutyrate) (PHB) | Gentamicin | Microspheres | 1.54 - 2 µm | Up to 48% | Bimodal: Initial burst followed by sustained release. mdpi.com |
| Poly([R,S]-3-hydroxybutyrate) (PHB) | Sorafenib & Doxorubicin | Nanoparticles | 199.3 nm | High (not specified) | PEGylation decelerated the release of both drugs. nih.gov |
| Oligo-(3-hydroxybutyrate) (OHB) | Doxorubicin | Polymer Conjugate | N/A | N/A | Effective cellular uptake by melanoma cells. nih.gov |
Other Advanced Research Applications of Butyl 3 Hydroxybutanoate
Role as Chiral Building Block in Asymmetric Synthesis
Butyl 3-hydroxybutanoate is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-butyl 3-hydroxybutanoate and (S)-butyl 3-hydroxybutanoate. This chirality is a critical feature that makes it a valuable chiral building block in asymmetric synthesis. Asymmetric synthesis is a field of organic chemistry focused on the selective production of a single enantiomer of a chiral product, which is crucial in the pharmaceutical and fine chemical industries, as different enantiomers of a molecule can have vastly different biological activities.
The utility of molecules like this compound lies in the stereocenter at the C3 position, which bears a hydroxyl group. This pre-existing, well-defined stereocenter can be incorporated into a larger, more complex molecule, transferring its chirality to the new structure. Chiral alcohols and their esters are fundamental building blocks for the synthesis of high-value, optically active compounds such as vitamins, antibiotics, and pheromones.
Research in asymmetric synthesis often employs enzymatic or catalytic methods to produce these chiral building blocks with high enantiomeric purity. For instance, microbial reductases from organisms like Saccharomyces cerevisiae have been successfully used in the asymmetric synthesis of similar compounds, such as (S)-ethyl-4-chloro-3-hydroxybutanoate, achieving high enantioselectivity. This highlights the potential for biocatalytic routes to produce enantiomerically pure this compound for use in further synthetic applications. The ester and hydroxyl functionalities of the molecule offer versatile handles for a variety of chemical transformations, allowing chemists to construct complex chiral molecules with precise stereochemical control.
Applications in Specialty Chemical and Fine Chemical Production
This compound serves as a key intermediate and building block in the production of specialty and fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The bifunctional nature of this compound, containing both a hydroxyl and an ester group, makes it a versatile precursor for a range of chemical modifications.
In the fine chemical industry, it is utilized in the synthesis of more complex molecules where the introduction of a hydroxybutyrate moiety is desired. Its availability as a research chemical from various suppliers indicates its role in the development and small-scale synthesis of new chemical entities. For example, the related compound (S)-3-Hydroxybutyrate is explicitly noted as a building block for creating optically active fine chemicals. This underscores the role of the hydroxybutyrate structure, including its butyl ester form, in this sector.
The production of these chemicals often requires multi-step syntheses where this compound can be introduced to build a part of the final molecular framework. Its applications extend to the development of biodegradable polymers, where it can act as a monomer precursor for polyesters like poly(3-hydroxybutyrate) (PHB), a biodegradable thermoplastic.
| Application Area | Role of this compound | Examples of End Products |
| Pharmaceutical Synthesis | Chiral Intermediate | Optically active APIs, Vitamins |
| Agrochemicals | Precursor | Specialized herbicides, pesticides |
| Biodegradable Polymers | Monomer Precursor | Poly(3-hydroxybutyrate) and related bioplastics |
| Research & Development | Building Block | Novel organic compounds |
Research into Aroma and Flavor Compound Precursors
There is growing research interest in using bio-based routes for the synthesis of aroma and flavor compounds, which are predominantly esters. This compound is being investigated as a potential precursor in this field. While not a significant flavor compound itself, its chemical structure is closely related to compounds that are. For example, butyl butyrate is a well-known flavor and fragrance compound with a fruity aroma, widely used in the food and cosmetic industries. researchgate.netnih.gov
Current industrial production of butyl butyrate often involves the esterification of butanol and butyrate, which are traditionally derived from petrochemical sources. researchgate.netnih.gov Research is exploring microbial and enzymatic processes for a more sustainable "one-pot" production. In these biological systems, metabolic pathways involve intermediates like 3-hydroxybutyryl-CoA. It is plausible that this compound could serve as a substrate or intermediate in biocatalytic processes, where enzymes could modify it (e.g., through dehydration and reduction) to produce target flavor esters.
Investigations into the synthesis of flavor compounds from renewable resources have identified related hydroxyesters as valuable starting materials. The enzymatic transesterification of poly(3-hydroxybutyrate), a biopolymer produced by bacteria, can yield 3-hydroxybutyrate (B1226725) esters, demonstrating a link between biological feedstocks and these chemical structures. evitachem.com Therefore, research is focused on harnessing these pathways and using precursors like this compound for the green synthesis of valuable aroma compounds.
Investigations into Solvent Properties and Amphiphilic Behavior
This compound has been identified for its potential use as a solvent. echemi.com Its molecular structure imparts properties that are desirable for various solvent applications, including in cleaning products and polishes. The molecule possesses both a polar hydroxyl (-OH) group and a nonpolar butyl ester group (-COOC₄H₉). This dual character is the basis of its amphiphilic behavior.
Amphiphilic molecules have both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. In this compound, the hydroxyl group can form hydrogen bonds with polar substances like water, while the butyl chain and the rest of the ester are nonpolar and can interact with oils and greases. This allows it to act as a solubilizing agent or surfactant, helping to mix substances that are normally immiscible, such as oil and water.
Its physical properties reflect this behavior. It has limited solubility in water but is soluble in organic solvents. evitachem.com This characteristic is advantageous in formulations where it can act as a coupling solvent, improving the stability and performance of the product. Research into its solvent properties is driven by the demand for greener, bio-based solvents with lower toxicity and better biodegradability compared to traditional petroleum-based solvents.
| Property | Value/Description | Implication |
| Molecular Formula | C₈H₁₆O₃ | - |
| Molar Mass | 160.21 g/mol | - |
| Boiling Point (est.) | 241.00 to 242.00 °C @ 760 mm Hg | Low volatility |
| logP (o/w) (est.) | 1.117 | Indicates higher solubility in octanol than water |
| Water Solubility (est.) | 1.748e+004 mg/L @ 25 °C | Limited water solubility |
| Key Structural Features | Polar hydroxyl group, Nonpolar butyl ester group | Amphiphilic character |
Environmental Research and Degradation Studies
Microbial Degradation and Bioremediation Potential
Butyl 3-hydroxybutanoate, as a simple ester of 3-hydroxybutyric acid, is anticipated to be readily biodegradable by a wide range of microorganisms. The microbial degradation of its polymer form, PHB, is well-documented and involves enzymatic hydrolysis into its monomeric units.
Numerous microorganisms are known to produce extracellular PHB depolymerases that break down the polymer into water-soluble monomers. nih.gov These monomers are then utilized by the microorganisms as a source of carbon and energy. nih.gov It is highly probable that many of these same microorganisms can directly metabolize this compound.
Key Microbial Genera in PHB Degradation:
A diverse array of bacteria and fungi have been identified as capable of degrading PHB, suggesting a broad potential for the bioremediation of environments contaminated with 3-hydroxybutanoate esters. The degradation process is initiated by the enzymatic cleavage of the ester bonds. researchgate.net
| Microbial Group | Genera Involved in PHB Degradation |
| Bacteria | Bacillus, Pseudomonas, Streptomyces, Comamonas, Acidovorax, Variovorax, Alcaligenes, Illyobacter, Cupriavidus nih.govwikipedia.org |
| Fungi | Aspergillus, Trichoderma, Penicillium |
The widespread presence of these microbial genera in various ecosystems, including soil and marine environments, indicates a high potential for the natural attenuation of this compound. researchgate.netwikipedia.org The enzymatic degradation of PHB has been shown to occur under both aerobic and anaerobic conditions. wikipedia.org
Given that the degradation of the polymer (PHB) proceeds via its breakdown into monomers like 3-hydroxybutyrate (B1226725), it is reasonable to expect that the monomeric ester, this compound, would also be readily biodegraded. The ester linkage would likely be cleaved by esterase enzymes, which are ubiquitous in the microbial world, yielding butanol and 3-hydroxybutyric acid, both of which are readily metabolized by many organisms.
Environmental Fate and Persistence Studies
The environmental fate of esters is generally governed by two primary processes: biodegradation and hydrolysis. As discussed in the previous section, biodegradation is likely to be a rapid process for this compound.
Chemical hydrolysis of the ester bond can also contribute to its degradation, although the rate is dependent on pH and temperature. Under neutral environmental conditions, microbial degradation is expected to be the dominant degradation pathway.
The production of related esters, such as ethyl butyrate, has been associated with environmental impacts like the generation of contaminated water and air emissions during industrial synthesis. chinachemicalfactory.com However, biotechnological production methods using microorganisms are being explored as a more environmentally friendly alternative. chinachemicalfactory.com
The persistence of the related polymer, PHB, has been studied, and it is known to be biodegradable in various environments, including soil, compost, and marine water. researchgate.net This biodegradability is a key property that makes PHAs attractive as alternatives to conventional plastics. nih.gov The rate of degradation is influenced by factors such as temperature, moisture, and the microbial population present. nih.gov Given that the polymer degrades, its monomeric ester form is expected to be even less persistent.
Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems
Specific ecotoxicological data for this compound is not available. However, some inferences can be made by examining the toxicity of structurally similar compounds, such as other butyl esters. It is important to note that the toxicity of a chemical is highly specific to its structure, and therefore, the following data for other butyl esters should be considered as indicative rather than definitive for this compound.
Studies on various phthalate esters, including di-n-butyl phthalate, have been conducted to assess their aquatic toxicity. Phthalate esters with shorter alkyl chains have been found to be more acutely toxic to aquatic organisms. epa.gov
Aquatic Toxicity of a Related Butyl Ester (Di-n-butyl phthalate):
| Organism | Endpoint | Concentration (µg/L) |
| Freshwater Fish (3 species) | 96-hour LC50 | 480 to 1,600 |
| Freshwater Crustacean (Daphnia magna) | 48-hour EC50 | 2,940 to 5,200 |
| Freshwater Crustacean (Daphnia magna) | 16-day NOEC (mortality) | 560 |
Source: Data for Di-n-butyl phthalate waterquality.gov.au
The toxicity of phthalate esters to aquatic organisms, including microorganisms, algae, invertebrates, and fish, is generally limited to the lower molecular weight esters. researchgate.net Higher molecular weight phthalate esters are not typically acutely or chronically toxic to aquatic life. researchgate.net Di-n-butyl phthalate has been shown to have immunotoxic and neurotoxic effects on zebrafish embryos. nih.gov
Regarding terrestrial ecosystems, there is a lack of specific data for this compound. The environmental impact of related compounds like ethyl butyrate is primarily associated with its manufacturing process rather than its direct toxicity in the environment. chinachemicalfactory.com
Given that 3-hydroxybutyric acid is a natural metabolite in many organisms, and butanol is a simple alcohol, it is plausible that this compound would exhibit low to moderate toxicity. However, without direct experimental data, a definitive assessment of its ecotoxicological profile remains speculative.
Future Research Directions and Emerging Paradigms for Butyl 3 Hydroxybutanoate
Development of Novel Stereoselective Synthesis Methods
The biological activity and utility of Butyl 3-hydroxybutanoate are intrinsically linked to its stereochemistry. Consequently, the development of highly efficient and stereoselective synthetic methods is a primary focus of future research. While traditional chemical routes exist, emerging paradigms are centered on chemoenzymatic and asymmetric catalytic approaches to afford enantiomerically pure forms of the ester.
Future research will likely concentrate on the following areas:
Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have demonstrated high selectivity in the kinetic resolution of racemic mixtures of β-hydroxy esters. mdpi.com Future work will likely involve screening for novel lipases with enhanced activity and selectivity towards this compound, as well as optimizing reaction conditions for industrial-scale production.
Asymmetric Hydrogenation: The asymmetric reduction of β-keto esters is a powerful method for accessing chiral β-hydroxy esters. mdpi.com Research is ongoing to develop novel chiral catalysts, including organometallic complexes, that can achieve high enantioselectivity and diastereoselectivity in the synthesis of this compound.
Chemoenzymatic One-Pot Syntheses: Combining chemical and enzymatic steps in a single pot offers significant advantages in terms of process efficiency and sustainability. nih.gov Future strategies may involve the development of cascade reactions where a chemical catalyst generates a precursor that is then stereoselectively converted to this compound by an enzyme. nih.govresearchgate.net
Table 1: Comparison of Stereoselective Synthesis Methods for β-Hydroxy Esters
| Method | Advantages | Disadvantages | Future Research Focus |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions | Maximum theoretical yield of 50% for one enantiomer | Discovery of novel enzymes, process optimization |
| Asymmetric Hydrogenation | High yields and enantioselectivity | Often requires expensive and sensitive catalysts | Development of more robust and cost-effective catalysts |
| Chemoenzymatic Synthesis | High efficiency, reduced waste | Requires careful compatibility of chemical and enzymatic steps | Design of novel cascade reactions |
Exploration of Untapped Biological Activities and Mechanisms
The biological activities of this compound are largely inferred from studies on its parent compound, β-hydroxybutyrate (BHB), a ketone body with diverse physiological roles. sysrevpharm.orgnih.gov Future research will focus on elucidating the specific biological activities of the butyl ester form and its unique mechanisms of action.
Key areas for future investigation include:
Signaling and Regulatory Roles: BHB is known to act as a signaling molecule, influencing gene expression and cellular function. nih.govnih.gov Research is needed to determine if this compound can be hydrolyzed in vivo to release BHB and exert similar effects, or if the ester itself has unique signaling properties.
Neuroprotective Effects: Ketone bodies have shown promise in the context of neurodegenerative diseases. webmd.com Studies are warranted to investigate the potential of this compound to cross the blood-brain barrier and provide neuroprotective benefits.
Anti-inflammatory and Immunomodulatory Effects: BHB has been shown to possess anti-inflammatory properties. sysrevpharm.orgnih.gov Future research should explore whether this compound shares these properties and investigate its potential in modulating immune responses.
Integration into Advanced Material Design and Nanotechnology
While the polymer form, polyhydroxybutyrate (B1163853) (PHB), has been extensively studied for material applications, the monomer this compound also holds potential for integration into advanced materials and nanotechnology. mdpi.comnih.gov
Emerging research directions include:
Precursor for Functional Polymers: this compound can serve as a chiral building block for the synthesis of novel biodegradable polymers with tailored properties. nih.gov Research into copolymerization with other monomers could lead to materials with a wide range of mechanical and thermal characteristics.
Component of Drug Delivery Systems: The biocompatibility of hydroxybutyrates makes them attractive for biomedical applications. mdpi.com Future studies could explore the use of this compound in the formulation of nanoparticles or microcapsules for targeted drug delivery.
Surface Modification of Biomaterials: The ester functionality of this compound could be utilized to modify the surface of biomaterials, enhancing their biocompatibility and cellular interactions.
Scale-Up and Process Intensification for Sustainable Production
The transition of this compound from a laboratory-scale chemical to a commercially viable product hinges on the development of sustainable and scalable production processes. Future research will focus on process intensification strategies that improve efficiency and reduce environmental impact. nih.govmdpi.com
Key areas for development include:
Continuous Flow Synthesis: Moving from batch to continuous flow processes can significantly enhance productivity and process control. mdpi.com The development of continuous flow reactors for the stereoselective synthesis of this compound is a key future objective.
Integrated Separation Technologies: The in-situ removal of byproducts or the desired product can drive reaction equilibria and improve yields. nih.gov Techniques such as reactive distillation and membrane-based separations are promising avenues for the intensified production of this compound.
Biocatalyst Immobilization: Immobilizing enzymes on solid supports allows for their easy separation and reuse, reducing catalyst costs and improving process sustainability. mdpi.com Research will focus on developing robust and highly active immobilized biocatalysts for the synthesis of this compound.
Table 2: Process Intensification Strategies for Ester Production
| Strategy | Principle | Advantages for this compound Production |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream | Improved heat and mass transfer, enhanced safety, higher throughput |
| Reactive Distillation | Combining reaction and distillation in a single unit | Increased conversion, reduced energy consumption, simplified downstream processing |
| Biocatalyst Immobilization | Attaching enzymes to a solid support | Catalyst reusability, improved stability, simplified product purification |
Interdisciplinary Research in Green Chemistry and Biotechnology
The future of this compound research lies at the intersection of green chemistry and biotechnology. An interdisciplinary approach will be crucial for developing truly sustainable and economically viable processes for its synthesis and application. mdpi.comjddhs.com
Future interdisciplinary research will likely involve:
Bio-based Feedstocks: Utilizing renewable resources for the synthesis of this compound is a key goal of green chemistry. acs.org Research into the conversion of biomass-derived platform chemicals into this ester is a promising area.
Metabolic Engineering: Genetically engineering microorganisms to produce (S)-3-hydroxybutyrate, a precursor to this compound, offers a sustainable biotechnological route. nih.gov Future work will focus on optimizing metabolic pathways to improve titers and yields.
Life Cycle Assessment: A holistic evaluation of the environmental impact of different production routes for this compound will be essential for identifying the most sustainable technologies. This will require collaboration between chemists, biologists, and environmental engineers.
Q & A
Q. What are the optimal synthetic routes for producing high-purity Butyl 3-hydroxybutanoate, and how are these methods validated?
this compound can be synthesized via esterification of 3-hydroxybutanoic acid with butanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key validation steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Physical properties such as predicted boiling point (241.7±13.0°C) and density (0.989±0.06 g/cm³) aid in purification via fractional distillation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key spectral markers include the hydroxyl proton (δ ~1.5 ppm) and ester carbonyl (δ ~170 ppm). Mass spectrometry (MS) further validates molecular weight (160.21 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., broad O-H stretch at ~3400 cm⁻¹ and ester C=O at ~1720 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to GHS hazard the compound carries a warning (H319: causes serious eye irritation). Use personal protective equipment (PPE) including gloves and goggles. Ensure proper ventilation and avoid inhalation. Store in airtight containers away from oxidizers. Regularly consult updated Safety Data Sheets (SDS) for disposal guidelines .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its biological activity, and what methods resolve enantiomeric purity?
The (R)- and (S)-enantiomers may exhibit divergent metabolic or signaling effects. Enantioselective synthesis using chiral catalysts (e.g., lipases) or resolution via chiral HPLC (e.g., using amylose-based columns) can isolate specific enantiomers. Circular dichroism (CD) spectroscopy or polarimetry quantifies enantiomeric excess (ee) .
Q. What experimental designs are recommended to study this compound’s role in metabolic pathways, particularly in vivo?
Isotopic labeling (e.g., ¹³C at the 3-hydroxy position) enables tracking via NMR or mass spectrometry in animal models. Dose-response studies in rodents can assess bioavailability and tissue distribution. Pair with knockout models (e.g., PPAR-α/γ) to identify receptor-mediated effects, as seen in sodium 3-hydroxybutanoate studies .
Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from purity variations or differing experimental models. Standardize protocols:
- Use ≥97% purity (validated by GC/HPLC) .
- Replicate studies in parallel cell lines (e.g., HEK293 vs. HepG2) to assess cell-specific effects.
- Control for ester hydrolysis in biological matrices by measuring free 3-hydroxybutanoate levels .
Q. What analytical strategies differentiate this compound from structurally similar esters (e.g., Ethyl 3-hydroxybutanoate) in complex mixtures?
Utilize LC-MS/MS with multiple reaction monitoring (MRM) to target ester-specific transitions (e.g., m/z 160 → 101 for butyl vs. m/z 132 → 73 for ethyl). Compare retention times against reference standards. For chiral differentiation, employ chiral stationary phases or derivatization with chiral reagents .
Methodological Challenges and Solutions
Q. What are the limitations of current stability assays for this compound, and how can they be improved?
Hydrolysis under physiological conditions (pH 7.4, 37°C) may reduce bioavailability. Use accelerated stability testing (e.g., 40°C/75% RH) and quantify degradation products via LC-MS. Encapsulation in lipid nanoparticles or prodrug strategies (e.g., acyloxyalkyl esters) can enhance stability .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
Standardize administration routes (oral vs. intravenous) and use internal standards (e.g., deuterated analogs) in bioanalytical assays. Validate extraction protocols for plasma/tissue matrices to minimize matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
